N-アラキドノイル-L-アラニン

概要

説明

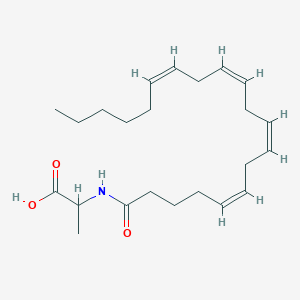

N-アラキドノイル-L-アラニン: は、N-アシルアミノ酸ファミリーに属する天然に存在する化合物です。 L-アラニンのアミノ基とアラキドン酸のカルボキシル基の縮合によって生成されます 。この化合物は、その潜在的な生物学的活性と様々な生理学的プロセスにおける役割のために注目を集めています。

科学的研究の応用

Biological Research Applications

1.1 Cancer Research

NALA has been investigated for its anti-cancer properties, particularly in head and neck squamous cell carcinoma (HNSCC). Studies have shown that NALA induces reactive oxygen species (ROS) production, which plays a crucial role in inhibiting the proliferation of cancer cells. The mechanism involves a receptor-independent action, highlighting its potential as an anti-cancer agent without the psychotropic side effects associated with traditional cannabinoids .

Case Study:

- In vitro studies using HNSCC cell lines revealed that treatment with NALA resulted in significant ROS production and subsequent cell death. The growth-inhibitory effects were linked to increased oxidative stress, suggesting that NALA could be a valuable compound in cancer therapy .

1.2 Pain Management

Research indicates that NALA may act as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for degrading endocannabinoids like anandamide. By inhibiting FAAH, NALA could enhance the analgesic effects of endocannabinoids, providing a potential pathway for pain management therapies .

Case Study:

- A structure-activity relationship study demonstrated that various N-arachidonoyl amino acids, including NALA, exhibited varying degrees of potency as FAAH inhibitors across different species, suggesting their utility in developing analgesic drugs tailored to specific populations .

Environmental Applications

2.1 Bioremediation

NALA has been identified as a substrate for certain microbial strains capable of degrading it, making it relevant for bioremediation efforts. A novel strain of Serratia marcescens has shown promise in catabolizing NALA, particularly in environments contaminated with heavy metals like cadmium (Cd) and chromium (Cr) .

Case Study:

- Metabolomic analyses indicated that NALA facilitated complexation with heavy metals, enhancing the microbial strain's ability to remediate contaminated sites. This application underscores the compound's potential role in environmental cleanup strategies .

Synthetic Chemistry Applications

3.1 Model Compound

NALA serves as a model compound in the study of N-acyl amino acids and their interactions with various enzymes. Its synthesis typically involves coupling L-alanine with arachidonic acid using reagents like dicyclohexylcarbodiimide (DCC), which facilitates the formation of amide bonds.

Synthesis Overview:

- Reagents: DCC, N-hydroxysuccinimide (NHS)

- Process: Reaction between L-alanine and arachidonic acid to form an amide bond.

Future Directions and Research Needs

While current findings highlight the promising applications of NALA, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Long-term effects of NALA in vivo.

- Detailed mechanistic studies exploring its interaction with cellular pathways.

- Development of targeted therapies utilizing NALA for specific diseases.

作用機序

N-アラキドノイル-L-アラニンは、いくつかのメカニズムを通じてその効果を発揮します。

活性酸素種の生成: 癌細胞において細胞死を引き起こす可能性のある活性酸素種の生成を誘導します.

酵素との相互作用: この化合物は、シクロオキシゲナーゼやリポキシゲナーゼなどの酵素と相互作用し、様々な代謝産物の生成につながります.

生化学分析

Biochemical Properties

N-Arachidonoyl-L-Alanine interacts with various enzymes and proteins. For instance, it has shown inhibitory activity towards fatty acid amide hydrolase from rat brain . It also interacts with cabbage phospholipase D .

Cellular Effects

N-Arachidonoyl-L-Alanine has been found to inhibit the proliferation of head and neck squamous cell carcinoma cells . This effect is mediated through a receptor-independent action .

Molecular Mechanism

The anti-cancer effects of N-Arachidonoyl-L-Alanine are mediated through the production of reactive oxygen species (ROS) and a decrease in phosphorylated Akt . The inhibition of 5-lipoxygenase (5-LO), which is involved in the degradation pathway of N-Arachidonoyl-L-Alanine, can reverse these effects .

Temporal Effects in Laboratory Settings

It has been observed that N-Arachidonoyl-L-Alanine itself, except for its glutamate derivative, is stable to hydrolysis by fatty acid amide hydrolase .

準備方法

合成経路と反応条件: N-アラキドノイル-L-アラニンは、アラキドン酸とL-アラニンの反応によって合成できます。このプロセスは、アラキドン酸のカルボキシル基とL-アラニンのアミノ基の間でアミド結合が形成されることを含みます。 この反応は通常、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬を使用する必要があり、アミド結合の形成を促進します .

工業的生産方法: N-アラキドノイル-L-アラニンの特定の工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成と同様の原則を使用して大規模合成を行うことを含みます。これには、効率的なカップリング試薬と最適化された反応条件を使用して、最終生成物の高収率と純度を確保することが含まれます。

化学反応の分析

反応の種類: N-アラキドノイル-L-アラニンは、以下を含む様々な化学反応を受けます。

酸化: この化合物は、シクロオキシゲナーゼ(COX)やリポキシゲナーゼ(LOX)などの酵素によって酸化され、様々な酸化代謝産物が生成されます.

還元: この化合物の還元反応はあまり一般的ではありませんが、特定の条件下で還元を受ける可能性があります。

置換: N-アラキドノイル-L-アラニンは、アミド結合が切断されて他の官能基に置換される置換反応に関与できます。

一般的な試薬と条件:

酸化: シクロオキシゲナーゼやリポキシゲナーゼなどの酵素は、酸化反応に一般的に使用されます。

還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤は、制御された条件下で使用できます。

置換: 目的の生成物に応じて、様々な求核剤を置換反応に使用できます。

生成される主な生成物:

酸化生成物: N-アラキドノイル-L-アラニンの酸化代謝産物。

還元生成物: 化合物の還元型。

置換生成物: アミド結合を置換する異なる官能基を持つ化合物。

類似化合物との比較

N-アラキドノイル-L-アラニンは、N-アシルアミノ酸のより広いファミリーの一部であり、これには次のような化合物も含まれます。

- N-アラキドノイル-グリシン

- N-アラキドノイル-フェニルアラニン

- N-アラキドノイル-チロシン

- N-アラキドノイル-GABA

独自性:

N-アラキドノイル-L-アラニンの特性と応用を理解することで、研究者は様々な科学分野や産業分野におけるその可能性をさらに探求できます。

生物活性

N-Arachidonoyl-L-Alanine (NALA) is a member of the N-acyl amino acid family, which has garnered attention due to its potential biological activities, particularly in relation to the endocannabinoid system. This article provides a comprehensive overview of the biological activity of NALA, highlighting its mechanisms, effects on various physiological systems, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

N-Arachidonoyl-L-Alanine is synthesized from arachidonic acid and L-alanine, forming an amide bond. Its structure allows it to interact with various receptors and enzymes involved in pain modulation, inflammation, and neuroprotection.

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

NALA has been shown to inhibit FAAH, the enzyme responsible for degrading endocannabinoids like anandamide. By inhibiting FAAH, NALA may increase endogenous levels of anandamide, thereby enhancing its analgesic effects. Research indicates that NALA's potency varies across species; for instance, it demonstrates significant activity in human FAAH preparations compared to rodent models .

2. Interaction with Cannabinoid Receptors

NALA exhibits activity at cannabinoid receptors, particularly CB1 and CB2, although its binding affinity is lower than that of classical cannabinoids like anandamide. This suggests that NALA may modulate cannabinoid receptor activity without fully activating them, potentially leading to unique physiological effects .

3. Glycine Transporter Inhibition

NALA has been identified as a non-competitive inhibitor of the glycine transporter GLYT2a. This inhibition can enhance glycinergic neurotransmission, contributing to its analgesic properties in models of neuropathic pain .

Analgesic Activity

NALA has demonstrated significant analgesic effects in various animal models. For instance:

- In formalin-induced pain models in rats, NALA effectively suppressed pain responses .

- It enhances inhibitory glycinergic transmission while reducing excitatory NMDA-mediated synaptic transmission, contributing to its spinal analgesic actions .

Anti-inflammatory Properties

NALA's ability to modulate inflammatory responses has been observed in several studies:

- It suppresses the production of pro-inflammatory cytokines such as TNF-α in macrophage cell lines .

- The compound also exhibits vasodilatory effects through endothelial mechanisms, which could have implications for cardiovascular health .

Case Studies and Research Findings

Several studies have explored the biological activity of NALA:

特性

IUPAC Name |

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECSOKFEQQDUCP-GDYZQIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any environmental applications for N-Arachidonoyl-L-Alanine?

A3: A novel strain of Serratia marcescens capable of catabolizing N-Arachidonoyl-L-Alanine has been identified. [] This strain shows promise for the bioremediation of environments co-contaminated with cadmium (Cd) and chromium (Cr). [] This finding suggests a potential application of N-Arachidonoyl-L-Alanine or its degradation products in environmental remediation strategies.

Q2: What analytical techniques are used to identify and quantify N-Arachidonoyl-L-Alanine?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to identify and quantify N-Arachidonoyl-L-Alanine in biological samples. [] This technique offers high sensitivity and specificity, making it suitable for studying the compound's metabolic pathways and potential roles in various biological processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。